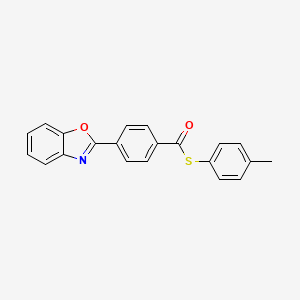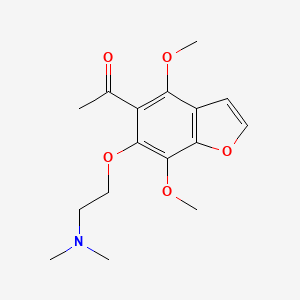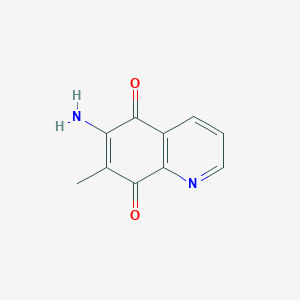![molecular formula C13H8N2 B12894111 Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole CAS No. 38143-40-7](/img/structure/B12894111.png)
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C13H8N2. It is a fused ring system that incorporates both pyrrole and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole can be synthesized through various synthetic routes. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, providing a proficient method for making fused tetracyclic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole has several scientific research applications:
作用機序
The mechanism of action of Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]benzimidazole: Shares a similar core structure but lacks the cyclopentane ring.
Benzo[d]pyrrolo[2’,3’4,5]pyrrolo[1,2-a]imidazole: Another fused heterocyclic compound with similar biological activities.
Uniqueness
Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole is unique due to its fused ring system, which provides enhanced biological activity compared to its simpler analogs. The presence of the cyclopentane ring adds rigidity to the molecule, potentially increasing its binding affinity to target enzymes and receptors .
特性
CAS番号 |
38143-40-7 |
|---|---|
分子式 |
C13H8N2 |
分子量 |
192.22 g/mol |
IUPAC名 |
1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-7-12-11(6-1)14-13-10-5-3-4-9(10)8-15(12)13/h1-8H |
InChIキー |
JEPIDYPHPHRPDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C=C4C3=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


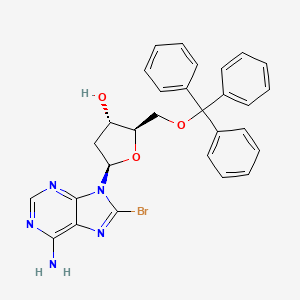
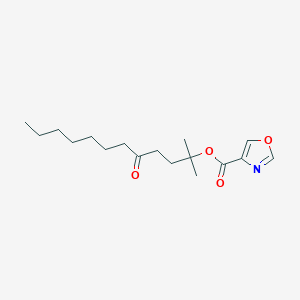

![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
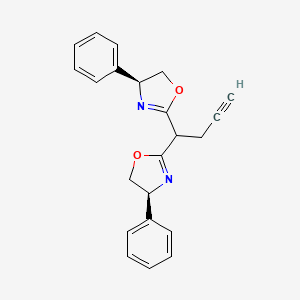
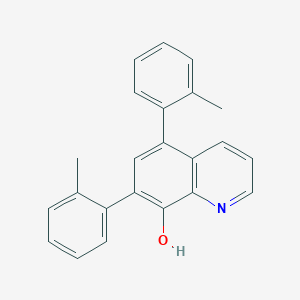
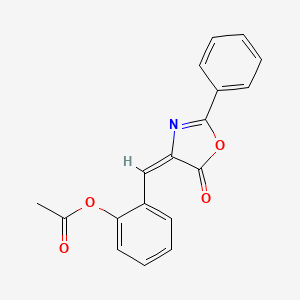

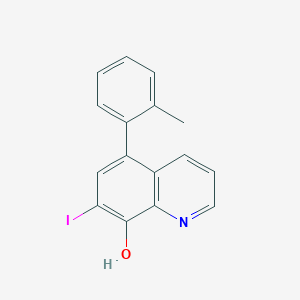
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
